molecular formula C7H5NO4 B12365814 Methyl 5,6-dioxopyridine-3-carboxylate

Methyl 5,6-dioxopyridine-3-carboxylate

Cat. No.: B12365814
M. Wt: 167.12 g/mol
InChI Key: PTCWLJUFANUDTK-UHFFFAOYSA-N
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Description

Methyl 5,6-dioxopyridine-3-carboxylate is a pyridine derivative featuring a methyl ester group at position 3 and two ketone (oxo) groups at positions 5 and 4. This structure places it within the broader class of dihydropyridones, which are critical intermediates in organic synthesis, particularly for alkaloids and bioactive molecules .

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

methyl 5,6-dioxopyridine-3-carboxylate

InChI

InChI=1S/C7H5NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3H,1H3

InChI Key

PTCWLJUFANUDTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6-dioxopyridine-3-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxo and carboxylate groups. One common method involves the oxidation of methyl 5,6-dihydroxypyridine-3-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,6-dioxopyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: More oxidized pyridine derivatives.

    Reduction: Methyl 5,6-dihydroxypyridine-3-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5,6-dioxopyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5,6-dioxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo and carboxylate groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Methyl 4,6-Dioxo-1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS: 88499-68-7)

  • Structure : This compound shares the methyl ester and two oxo groups but differs in ring saturation (1,4,5,6-tetrahydropyridine) and oxo positions (4 and 6 vs. 5 and 6 in the target compound) .
  • Molecular Formula: C₇H₇NO₄ (Molecular Weight: 169.14 g/mol) .
  • Stability : Reported as stable under recommended storage conditions, though reactivity and hazard data remain uncharacterized .

Ethyl 5-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylate (CAS: 5006-66-6)

  • Structure : Ethyl ester substituent at position 3 and a methyl group at position 5, with a single oxo group at position 6.
  • Similarity Score : 0.92 (compared to the target compound), indicating high structural overlap .
  • Key Differences : The ethyl ester and lack of a second oxo group may alter solubility and reactivity compared to the target compound.

Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate

  • Structure : Features a tosyl-protected amine, phenyl, and thiophenyl substituents, with partial ring saturation.
  • Physical Properties : Melting point: 152–159°C; characterized by ¹H NMR (δ 2.43–7.65 ppm) and ¹³C NMR (δ 21.6–165.7 ppm) .

Methyl 6-[(Methylamino)Methyl]Pyridine-3-Carboxylate Dihydrochloride (CAS: 1909336-84-0)

  • Structure: Includes a methylamino-methyl group at position 6 and a dihydrochloride salt form.
  • Applications : Used in pharmaceutical development due to its high purity (≥95%) and molecular weight of 253.12 g/mol .
  • Contrast : The absence of oxo groups and presence of a charged sidechain distinguish its reactivity and biological activity from the target compound.

Structural and Functional Analysis

Substituent Effects

  • Oxo Groups: The 5,6-dioxo configuration in the target compound likely enhances electrophilicity at the pyridine ring, facilitating nucleophilic additions or cyclizations. This contrasts with mono-oxo analogs (e.g., Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate), which exhibit reduced reactivity .
  • Ester Groups : Methyl vs. ethyl esters influence lipophilicity; methyl esters generally have lower molecular weights and higher solubility in polar solvents .

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